molecular formula C42H72O12 B14083401 Cyclocarioside B

Cyclocarioside B

Cat. No.: B14083401
M. Wt: 769.0 g/mol
InChI Key: ZVLOGFWPCWANJM-LUBJNMKGSA-N
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Description

Cyclocarioside B is a seco-dammarane triterpenoid glycoside isolated from the leaves of Cyclocarya paliurus, a medicinal plant endemic to China. Structurally, it features a dammarane-derived aglycone with oxidative modifications and glycosylation at specific positions, as confirmed by NMR and HRESIMS analyses . Its bioactivity is attributed to its unique triterpenoid scaffold and sugar moiety composition, which influence receptor binding and metabolic regulation.

Properties

Molecular Formula

C42H72O12

Molecular Weight

769.0 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-12-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O12/c1-20-29(43)31(45)33(47)35(50-20)52-23-19-25-39(7)15-13-26(53-36-34(48)32(46)30(44)21(2)51-36)37(3,4)24(39)12-17-40(25,8)41(9)16-11-22(28(23)41)42(10)18-14-27(54-42)38(5,6)49/h20-36,43-49H,11-19H2,1-10H3/t20-,21-,22+,23-,24+,25?,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41-,42+/m1/s1

InChI Key

ZVLOGFWPCWANJM-LUBJNMKGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4(C3C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@]6(CC[C@@H](O6)C(C)(C)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O)O)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)OC7C(C(C(C(O7)C)O)O)O)C)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclocarioside B involves the extraction of triterpenoid saponins from the leaves of Cyclocarya paliurus. The process typically includes:

Industrial Production Methods

Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclocarioside B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a model compound for studying triterpenoid saponin chemistry and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and hyperlipidemia.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties

Mechanism of Action

Cyclocarioside B exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison

The structural diversity among Cyclocarya-derived triterpenoids arises from variations in aglycone oxidation, glycosylation patterns, and side-chain modifications. Below is a comparative analysis:

Compound Aglycone Type Glycosylation Site Sugar Units Key Modifications
This compound seco-Dammarane C-28 β-D-glucopyranosyl C-20/C-24 epoxy, C-25 hydroxyl
Cyclocarioside II seco-Dammarane C-28 α-L-arabinopyranosyl C-12/C-13 double bond
Cyclocarioside H Dammarane C-3, C-28 β-D-glucopyranosyl, α-L-rhamnopyranosyl C-24 hydroxyl
Pterocaryoside B Oleanane C-28 β-D-glucuronopyranosyl C-12/C-13 double bond

Key Observations :

  • Aglycone Diversity : this compound and II share a seco-dammarane core, while Pterocaryoside B derives from an oleanane skeleton, altering hydrophobicity and receptor affinity.
  • Sugar Units: this compound’s glucopyranosyl group contrasts with Cyclocarioside II’s arabinose and Pterocaryoside B’s glucuronic acid, impacting solubility and target specificity.

Functional and Bioactivity Comparison

Compound Bioactivity Mechanism/Target Potency/IC₅₀
This compound Enhances glucose uptake in adipocytes Binds PTP1B, modulates insulin signaling Not quantified
Cyclocarioside II Interacts with DPP-IV, improves glucose metabolism Inhibits dipeptidyl peptidase-IV Higher affinity than Cyclocarioside M
Cyclocarioside H Strong PTP1B inhibition Forms hydrogen bonds with Gly720, Asp681 Binding energy: −8.9 kcal·mol⁻¹
Pterocaryoside B Anti-hypertensive, anti-diabetic Unclear; possibly modulates lipid metabolism Higher content in leaves

Functional Insights :

  • Anti-Diabetic Activity : this compound and H both target PTP1B, but Cyclocarioside H’s dual glycosylation enhances binding affinity .
  • Structural-Activity Relationships : The seco-dammarane aglycone in this compound and II facilitates interactions with metabolic enzymes (e.g., DPP-IV), whereas oleanane-type Pterocaryoside B may prioritize lipid modulation.

Research Findings and Implications

  • Molecular Docking: Cyclocarioside H’s superior PTP1B binding (−8.9 kcal·mol⁻¹) compared to oleanolic acid (−7.2 kcal·mol⁻¹) highlights the role of glycosylation in enhancing target engagement .
  • Metabolic Regulation : Cyclocarioside II’s DPP-IV interaction suggests utility in preserving incretin hormones, a mechanism distinct from this compound’s insulin sensitization .

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